![molecular formula C4H7N3O B11720428 5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one](/img/structure/B11720428.png)
5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one is a heterocyclic compound that belongs to the triazolone family This compound is characterized by its unique structure, which includes a triazole ring fused with a ketone group The presence of two methyl groups at the 5th position of the triazole ring adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of semicarbazide with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolone compound. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triazolone oxides, while reduction can produce triazolone alcohols.
Scientific Research Applications
5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The triazole ring is known to interact with various biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,2,4-triazole-3-one: Known for its high energy density and reduced sensitivity.
1,3,5-Trinitroperhydro-1,3,5-triazine (RDX): A conventional high explosive with high sensitivity.
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): Another high explosive with high sensitivity.
Uniqueness
5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one stands out due to its unique structural features, such as the presence of two methyl groups at the 5th position, which influence its chemical reactivity and potential applications. Unlike some of the more sensitive high-energy compounds, it offers a balance between stability and reactivity, making it suitable for a variety of applications in research and industry.
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
5,5-dimethyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C4H7N3O/c1-4(2)5-3(8)6-7-4/h1-2H3,(H,5,8) |
InChI Key |
JIXOBKVSEZWCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=O)N=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


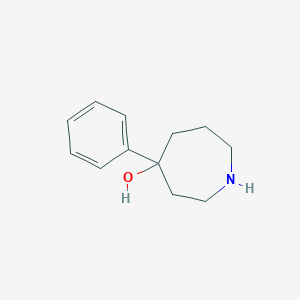
![Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate](/img/structure/B11720366.png)
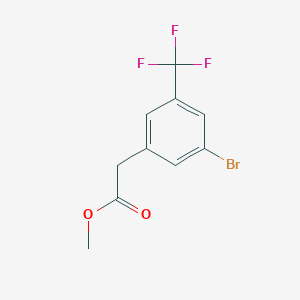
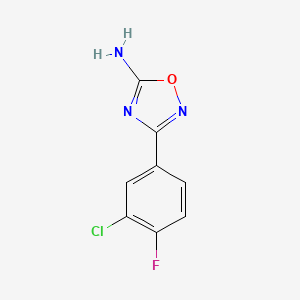
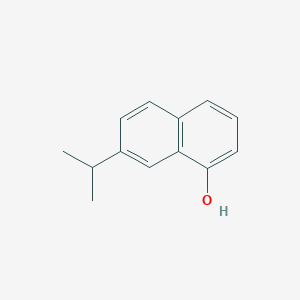
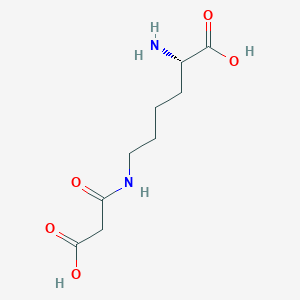
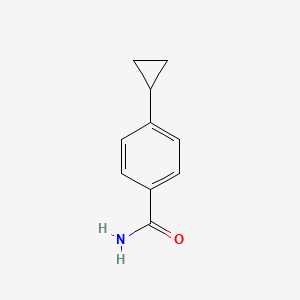
![7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11720392.png)
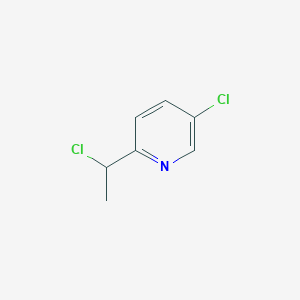
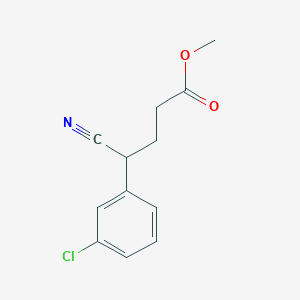

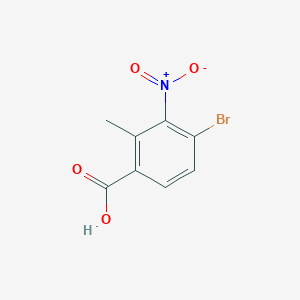
![2-Bromo-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11720414.png)

